1,2-Benzisoxazole-6-carboxylic acid 1,2-Benzisoxazole-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1352907-05-1
VCID: VC4205436
InChI: InChI=1S/C8H5NO3/c10-8(11)5-1-2-6-4-9-12-7(6)3-5/h1-4H,(H,10,11)
SMILES: C1=CC2=C(C=C1C(=O)O)ON=C2
Molecular Formula: C8H5NO3
Molecular Weight: 163.132

1,2-Benzisoxazole-6-carboxylic acid

CAS No.: 1352907-05-1

Cat. No.: VC4205436

Molecular Formula: C8H5NO3

Molecular Weight: 163.132

* For research use only. Not for human or veterinary use.

1,2-Benzisoxazole-6-carboxylic acid - 1352907-05-1

Specification

CAS No. 1352907-05-1
Molecular Formula C8H5NO3
Molecular Weight 163.132
IUPAC Name 1,2-benzoxazole-6-carboxylic acid
Standard InChI InChI=1S/C8H5NO3/c10-8(11)5-1-2-6-4-9-12-7(6)3-5/h1-4H,(H,10,11)
Standard InChI Key YOIQHQRSOQNKAU-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(=O)O)ON=C2

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1,2-benzisoxazole-6-carboxylic acid is C₈H₅NO₃, with a molar mass of 163.13 g/mol . The compound features a planar bicyclic system where the benzene ring is fused to an isoxazole moiety (Figure 1). The carboxylic acid group at position 6 enhances solubility in polar solvents and facilitates salt formation, a property exploited in prodrug design .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling Point413.3±40.0 °C (predicted)
Density1.311±0.06 g/cm³ (predicted)
LogP (Partition Coefficient)1.46 (calculated)
SolubilitySoluble in DMSO, methanol

The acidity of the carboxylic acid group (pKa ≈ 2.5–3.0) enables deprotonation under physiological conditions, influencing its pharmacokinetic behavior .

Synthetic Methodologies

Classical Approaches

Traditional synthesis routes involve cyclization of o-substituted aryl oximes under basic conditions. For example, Lukoyanov et al. detailed the preparation of 1,2-benzisoxazole derivatives via intramolecular O–N bond formation from o-hydroxyaryl oximes (Scheme 1). This method yields the core structure in moderate-to-high yields (60–85%) .

Modern Innovations

Recent advances include metal-catalyzed annulations and [3+2]-cycloadditions. A notable example is the gold-catalyzed reaction between propiolates and 1,2-benzisoxazoles, which enables efficient construction of complex derivatives with ester-directed chemoselectivity . Additionally, aryne-based cycloadditions with triazine 1-oxides provide access to 3-alkenyl-substituted analogs in high diastereoselectivity .

Pharmacological Activities

Diuretic and Uricosuric Effects

In rat models, 1,2-benzisoxazole-6-carboxylic acid derivatives demonstrated potent diuretic activity, exceeding the efficacy of furosemide in sodium excretion . Compound 14f (3-amino-1,2-benzisoxazole-6-carboxylic acid) showed dual diuretic and uricosuric effects, reducing serum uric acid by 40% at 10 mg/kg .

Table 2: Selected Pharmacological Data

CompoundActivity (ED₅₀, mg/kg)Uricosuric Effect (% Reduction)Source
14a1.228
14f0.840
A-53385 (derivative)0.535

Anticancer Applications

Phosphorodiamidate derivatives of 1,2-benzisoxazole-6-carboxylic acid act as bioreductive prodrugs, releasing phosphoramide mustard upon enzymatic activation. Compound 15 exhibited 3–5-fold greater cytotoxicity than non-prodrug analogs in hypoxic tumor cells . Microsomal cytochrome P450 reductase catalyzes the reduction of the benzisoxazole moiety, generating cytotoxic metabolites under both oxic and hypoxic conditions .

Derivatives and Structure-Activity Relationships (SAR)

  • 3-Amino derivatives: Substitution at position 3 enhances uricosuric activity. Methyl 3-amino-1,2-benzisoxazole-6-carboxylate (CAS: 501904-27-4) showed improved metabolic stability compared to the parent acid .

  • Halogenated analogs: 8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acid (A-53385) demonstrated high-ceiling diuretic effects with minimal kaliuresis .

  • Ester prodrugs: Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate (CAS: 1417161-94-4) improved oral bioavailability in preclinical studies .

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